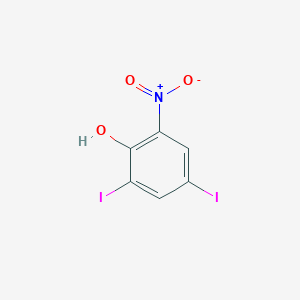

2,4-Diiodo-6-nitrophenol

CAS No.: 20294-48-8

Cat. No.: VC16785784

Molecular Formula: C6H3I2NO3

Molecular Weight: 390.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20294-48-8 |

|---|---|

| Molecular Formula | C6H3I2NO3 |

| Molecular Weight | 390.90 g/mol |

| IUPAC Name | 2,4-diiodo-6-nitrophenol |

| Standard InChI | InChI=1S/C6H3I2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |

| Standard InChI Key | RDZLPOIBPKABGV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)I)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2,4-diiodo-6-nitrophenol is C₆H₃I₂NO₃, derived from a phenol backbone substituted with iodine atoms at positions 2 and 4 and a nitro group (-NO₂) at position 6. Based on analogous compounds like 2,6-diiodo-4-nitrophenol (C₆H₃I₂NO₃, molecular weight 390.9 g/mol) , the molecular weight of 2,4-diiodo-6-nitrophenol is estimated to be 390.9 g/mol. The exact mass, calculated using isotopic distributions, would be approximately 389.84796 g/mol .

Structural Features

The compound’s structure consists of a benzene ring with three substituents:

-

Iodine atoms at positions 2 and 4, contributing significant steric bulk and electron-withdrawing effects.

-

A nitro group at position 6, which further withdraws electrons, polarizing the aromatic system.

-

A hydroxyl group at position 1, enabling hydrogen bonding and acidity.

This substitution pattern creates a highly polarized aromatic system, influencing solubility, reactivity, and intermolecular interactions. The spatial arrangement of substituents likely results in a planar geometry, as observed in 2,6-diiodo-4-nitrophenol .

Table 1: Comparative Structural Data for Halogenated Nitrophenols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|

| 2,4-Diiodo-6-nitrophenol | C₆H₃I₂NO₃ | 390.9 | 2-I, 4-I, 6-NO₂ |

| 2,4-Dibromo-6-nitrophenol | C₆H₃Br₂NO₃ | 296.9 | 2-Br, 4-Br, 6-NO₂ |

| 2,6-Diiodo-4-nitrophenol | C₆H₃I₂NO₃ | 390.9 | 2-I, 6-I, 4-NO₂ |

Synthesis and Manufacturing

Halogenation of Nitrophenol Precursors

The synthesis of 2,4-diiodo-6-nitrophenol likely follows a pathway analogous to brominated analogs. For instance, 2,4-dibromo-6-nitrophenol is synthesized via electrophilic bromination of 6-nitrophenol using brominating agents like molecular bromine (Br₂) or hydrobromic acid (HBr) in the presence of a catalyst . Similarly, iodination could employ iodine (I₂) or potassium iodide (KI) under acidic conditions.

A plausible route involves:

-

Nitration of phenol to yield 6-nitrophenol.

-

Directed iodination at positions 2 and 4 using iodine monochloride (ICl) or a mixture of KI and an oxidizing agent (e.g., H₂O₂) in acetic acid .

Example Reaction Scheme:

Purification and Characterization

Post-synthesis, purification via recrystallization from solvents like glacial acetic acid or methanol is typical, as seen in 2,6-diiodo-4-nitrophenol isolation . Characterization methods include:

-

FTIR spectroscopy: To confirm functional groups (e.g., -OH stretch at ~3200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).

-

NMR spectroscopy: Challenges arise due to iodine’s quadrupolar nucleus, but NMR can resolve aromatic carbons.

-

Mass spectrometry: High-resolution MS to verify molecular ion peaks .

Physicochemical Properties

Thermal Stability

Halogenated nitrophenols generally exhibit moderate thermal stability. For example, 2,6-diiodo-4-nitrophenol melts at 152–154°C , while 2,4-dibromo-6-nitrophenol melts at 118°C . Extrapolating, 2,4-diiodo-6-nitrophenol likely has a melting point between 150°C and 160°C, influenced by iodine’s larger atomic radius and stronger intermolecular forces.

Solubility

Iodinated compounds typically exhibit lower aqueous solubility compared to brominated analogs due to increased hydrophobicity. For instance:

-

2,6-Diiodo-4-nitrophenol is very sparingly soluble in water .

-

2,4-Dibromo-6-nitrophenol shows moderate solubility in organic solvents like dichloromethane and methanol .

2,4-Diiodo-6-nitrophenol is expected to dissolve in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform).

Table 2: Comparative Solubility Data

| Compound | Water Solubility | Organic Solubility |

|---|---|---|

| 2,4-Diiodo-6-nitrophenol | Very low | DMSO, DMF, CHCl₃ |

| 2,6-Diiodo-4-nitrophenol | Very sparingly | DMSO, Methanol (slight) |

| 2,4-Dibromo-6-nitrophenol | Low | Dichloromethane, Methanol |

Acidity and Reactivity

The nitro and iodine groups enhance the acidity of the phenolic -OH group. For 2,6-diiodo-4-nitrophenol, the pKa is 3.85±0.44 , suggesting strong acidity. 2,4-Diiodo-6-nitrophenol likely has a similar pKa, enabling deprotonation under mild basic conditions. Reactivity includes:

-

Electrophilic substitution: Limited due to deactivation by -NO₂ and -I groups.

-

Nucleophilic displacement: Possible at iodine positions under harsh conditions (e.g., Ullmann coupling).

Applications and Industrial Relevance

Pharmaceutical Intermediates

Iodinated nitrophenols serve as precursors in drug synthesis. For example, 2,6-diiodo-4-nitrophenol (Disophenol) is an anthelmintic agent used against hookworm . 2,4-Diiodo-6-nitrophenol could similarly act as an intermediate for iodinated antimicrobials or contrast agents.

Material Science

The compound’s electron-deficient aromatic system makes it a candidate for:

-

Ligands in coordination chemistry: Forming complexes with transition metals.

-

Nonlinear optical materials: Due to polarizable iodine atoms .

Environmental and Toxicological Considerations

Halogenated phenols are often persistent pollutants. While toxicity data for 2,4-diiodo-6-nitrophenol is lacking, 2,6-diiodo-4-nitrophenol is classified as toxic and emits hazardous fumes upon decomposition . Proper handling and disposal protocols are essential.

Challenges and Future Directions

Synthetic Optimization

Current methods for iodinated phenols suffer from low yields and harsh conditions. Future work could explore:

-

Catalytic iodination: Using transition-metal catalysts to improve regioselectivity.

-

Green chemistry approaches: Avoiding toxic reagents like molecular iodine.

Biological Activity Screening

Despite structural similarities to bioactive compounds, 2,4-diiodo-6-nitrophenol’s pharmacological potential remains untapped. In vitro studies against bacterial and fungal pathogens are warranted.

Environmental Impact Mitigation

Research into degradation pathways (e.g., photolysis, microbial metabolism) is critical to address persistence in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume